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Compound of Interest

Compound Name:
5-Iodo-2-(methoxymethyl)-1H-

imidazole

Cat. No.: B8492626

Get Quote

Executive Summary
For medicinal chemists and process engineers, distinguishing between 4-iodo-1-alkylimidazole

and 5-iodo-1-alkylimidazole is not merely a nomenclature formality—it is a critical determinant

of synthetic success. These isomers exhibit drastically different electronic profiles, lithiation

propensities, and cross-coupling rates.

The "Tautomer Trap": The starting material, 4(5)-iodoimidazole, exists in rapid equilibrium.

The isomer identity is only "locked" upon

-functionalization.

Synthesis: Direct alkylation predominantly yields the 1,4-isomer (thermodynamic/steric

control). Accessing the 1,5-isomer typically requires blocking groups or de novo ring

synthesis.

Reactivity Divergence:
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Pd-Catalyzed Coupling: The electron-deficient C4-position undergoes faster oxidative

addition.

Metal-Halogen Exchange: The C5-position is kinetically favored for Lithium-Halogen

exchange due to coordination effects.

Tautomerism & Regioselective Synthesis
The Equilibrium Problem
In the parent 4(5)-iodoimidazole, the proton shuttles between N1 and N3. In solution, the

tautomer ratio is solvent-dependent, but chemical reactivity is governed by the specific

intermediate formed during substitution.

N-Alkylation: Controlling the Outcome
When 4(5)-iodoimidazole is treated with an alkyl halide (R-X) and a base, two products are

possible.

Major Product (1,4-Isomer): Alkylation occurs at the nitrogen distal to the iodine atom.

Mechanism:[1][2][3][4] Steric hindrance from the bulky iodine atom discourages attack at

the adjacent nitrogen. Electronically, the N1-anion (distal) is often more nucleophilic.

Minor Product (1,5-Isomer): Alkylation occurs at the nitrogen proximal to the iodine.

Optimization: The 1,5-isomer is rarely the major product in direct alkylation. It is best

accessed via C2-blocking strategies (e.g., lithiation of 1-methylimidazole at C2

TMS protection

C5-lithiation

Iodination

Desilylation).
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Figure 1: Regioselectivity of N-alkylation. Direct alkylation heavily favors the 1,4-isomer.

Comparative Reactivity Profile
Electronic Landscape
The imidazole ring is polarized. Understanding the local electron density is key to predicting

reaction rates.

Feature
4-Iodo Isomer (1-alkyl-4-
iodo)

5-Iodo Isomer (1-alkyl-5-
iodo)

Electronic Environment
Electron-Deficient. Adjacent to

the pyridine-like N3.

Electron-Rich. Adjacent to the

pyrrole-like N1 (donor).

Oxidative Addition (Pd)

Faster. Low electron density

facilitates nucleophilic attack

by Pd(0).

Slower. Higher electron density

stabilizes the C-I bond.

C-H Acidity (Adjacent)
C5-H is less acidic than C2-H

but more reactive to SEAr.

C4-H is relatively inert to direct

functionalization.

Steric Environment
Open. Iodine is far from the N-

alkyl group.

Crowded. Iodine is adjacent to

the N-alkyl group ("peri-

effect").
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Metal-Halogen Exchange (Lithiation)
This is where the reactivity trend flips. While C4 is more reactive to Palladium, C5 is more

reactive to Lithium.

The C5-Lithio Advantage: In 1-alkyl-4,5-diiodoimidazole, treatment with n-BuLi results in

selective exchange of the C5-iodine.

Mechanism: The N1-substituent (and the N1 lone pair) can assist in coordinating the

lithiating agent, or simply the inductive effect of N1 makes the C5-anion accessible.

However, the primary driver is often the relative stability of the resulting anion and the kinetic

accessibility.

Warning: Without blocking the C2 position, n-BuLi will preferentially deprotonate C2-H (pKa

~18) rather than exchange the iodine, unless the iodine is extremely activated or the

conditions (low temp, t-BuLi) favor exchange.

Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura or Sonogashira couplings, the 4-iodo isomer is generally the superior

substrate.

Rate of Reaction: 4-Iodo > 5-Iodo.

Reasoning: The oxidative addition of Pd(0) into the C-I bond is the rate-determining step.

The C4 position, being more electron-deficient (closer to the electronegative N3), accepts

electron density from the metal more readily than the electron-rich C5 position.

Practical Implication: If you need to couple at C5, expect to require higher catalyst loading,

higher temperatures, or more active ligands (e.g., SPhos, XPhos) compared to the C4

analog.

Experimental Protocols
Protocol A: Synthesis of 4-Iodo-1-methylimidazole
(Major Isomer)
Objective: Selective synthesis of the 1,4-isomer via direct methylation.
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Reagents: 4(5)-Iodoimidazole (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methyl Iodide

(MeI, 1.1 eq), DMF (0.5 M).

Procedure:

Dissolve 4(5)-iodoimidazole in anhydrous DMF under inert atmosphere.

Add K₂CO₃ and stir at Room Temperature (RT) for 30 mins to deprotonate.

Add MeI dropwise at 0°C (exothermic).

Warm to RT and stir for 12 hours.

Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.

Purification: Flash chromatography (Hexane/EtOAc). The 1,4-isomer elutes after the 1,5-

isomer (due to higher polarity of the 1,4-system in many phases, though this varies; 1,4 is

typically the major spot).

Yield: Expect 80-90% of the 1,4-isomer.

Protocol B: Selective C5-Lithiation (from 4,5-diiodo
precursor)
Objective: Demonstrating the kinetic preference for C5-exchange.

Reagents: 1-ethoxymethyl-4,5-diiodoimidazole, n-BuLi (1.1 eq), THF.

Procedure:

Cool solution of substrate in THF to -78°C.

Add n-BuLi slowly.

Stir for 15 mins (Exchange is fast).

Quench with electrophile (e.g., DMF, aldehyde).
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Result: Product is exclusively substituted at the C5 position, retaining the C4-iodine.

Decision Matrix for Researchers
Use this table to select the correct isomer/strategy for your target:

Desired Transformation Preferred Isomer/Position Recommended Strategy

Standard Cross-Coupling 4-Iodo
Buy 4(5)-iodo, alkylate,

separate (easy). Couple at C4.

Nucleophilic Substitution 2-Iodo (Not 4/5)

C2 is the only position

sufficiently electrophilic for

SNAr without metal catalysis.

C-H Activation (Direct

Arylation)
C5-H

Do not use iodine. Use 1-

alkylimidazole + Pd/Base. C5

is favored over C4.

Sequential Functionalization 4,5-Diiodo

Use C5-Li exchange first

(kinetic), then Pd-coupling at

C4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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